(Dap22)-shk

描述

(Dap22)-shk is a potent and selective peptide blocker of the voltage-gated potassium channel Kv1.3. This compound is derived from the sea anemone Stichodactyla helianthus and has been modified to enhance its specificity and potency. This compound is particularly significant in the field of immunosuppression, as it targets T lymphocytes, making it a valuable tool for research and potential therapeutic applications .

作用机制

Target of Action

ShK-Dap22 primarily targets the voltage-gated potassium channel in T lymphocytes, known as Kv1.3 . This channel is a crucial molecular target for immunosuppressive agents . ShK-Dap22 is highly selective for Kv1.3 over other mammalian potassium channels .

Mode of Action

ShK-Dap22 interacts with its target, Kv1.3, by blocking it . This blocking action is achieved through the strong binding between the diaminopropionic acid (Dap) in ShK-Dap22 and the His404/Asp386 residues of the Kv1.3 channel . This interaction results in the suppression of T cell activation .

Biochemical Pathways

The blocking of Kv1.3 channels by ShK-Dap22 leads to the depolarization of the T-cell membrane and attenuation of the calcium signaling pathway, which is vital for lymphocyte activation . This suppression of the calcium signaling pathway ultimately inhibits T cell proliferation .

Pharmacokinetics

It’s noted that the toxicity of this peptide was low in a rodent model, with a median paralytic dose of approximately 200 mg/kg body weight following intravenous administration .

Result of Action

The primary result of ShK-Dap22’s action is the suppression of T cell activation . At subnanomolar concentrations, ShK-Dap22 has been shown to suppress anti-CD3 induced human T-lymphocyte thymidine incorporation in vitro .

Action Environment

While specific environmental factors influencing ShK-Dap22’s action, efficacy, and stability are not detailed in the available resources, it’s important to note that factors such as pH, temperature, and presence of other ions could potentially influence the activity of ShK-Dap22

生化分析

Biochemical Properties

ShK-Dap22 plays a significant role in biochemical reactions, particularly in the inhibition of the voltage-gated potassium channel in T lymphocytes, Kv1.3 . This interaction with Kv1.3 is critical for its immunosuppressive properties .

Cellular Effects

ShK-Dap22 has profound effects on various types of cells and cellular processes. It suppresses anti-CD3 induced human T-lymphocyte [3H]thymidine incorporation in vitro at subnanomolar concentrations . This indicates that ShK-Dap22 influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ShK-Dap22 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . ShK-Dap22 exerts its effects at the molecular level by blocking the Kv1.3 channel, thereby inhibiting the function of T lymphocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ShK-Dap22 change over time. The overall structure of ShK-Dap22 in solution, as determined from NMR data, is similar to that of native ShK toxin, but there are some differences in the residues involved in potassium channel binding .

Dosage Effects in Animal Models

In rodent models, the toxicity of ShK-Dap22 is low, with a median paralytic dose of approximately 200 mg/kg body weight following intravenous administration . This suggests that the effects of ShK-Dap22 vary with different dosages in animal models .

Metabolic Pathways

ShK-Dap22 is involved in the metabolic pathways of T lymphocytes. It interacts with the Kv1.3 channel, which plays a crucial role in the metabolism of these cells .

Transport and Distribution

Given its potent effects on T lymphocytes, it is likely that it interacts with transporters or binding proteins that facilitate its localization or accumulation .

Subcellular Localization

Given its known interactions with the Kv1.3 channel, it is likely that it is directed to specific compartments or organelles where this channel is present .

准备方法

Synthetic Routes and Reaction Conditions

(Dap22)-shk is synthesized by replacing the critical lysine residue at position 22 in the ShK peptide with the positively charged, non-natural amino acid diaminopropionic acid. This modification enhances the selectivity of the peptide for the Kv1.3 channel . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, which allow for the precise incorporation of amino acids and the formation of disulfide bridges that stabilize the peptide structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .

化学反应分析

Types of Reactions

(Dap22)-shk primarily undergoes substitution reactions during its synthesis, where the lysine residue is replaced with diaminopropionic acid . Additionally, the formation of disulfide bridges is a crucial step in stabilizing the peptide structure.

Common Reagents and Conditions

The synthesis of this compound involves reagents such as protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA). The reaction conditions typically include controlled temperature and pH to ensure the correct folding and stability of the peptide .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, with a molecular weight of approximately 4012.7 Da. The peptide contains three disulfide bridges, which are essential for its biological activity .

科学研究应用

(Dap22)-shk has a wide range of scientific research applications, particularly in the fields of immunology and neurobiology. Its ability to selectively block the Kv1.3 channel makes it a valuable tool for studying T lymphocyte function and immune responses . Additionally, this compound has potential therapeutic applications in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, by suppressing the activity of effector memory T cells .

相似化合物的比较

(Dap22)-shk is unique in its high selectivity and potency for the Kv1.3 channel compared to other similar compounds. Some of the similar compounds include:

ShK-186: Another derivative of the ShK peptide with modifications to enhance selectivity for Kv1.3.

HsTx1[R14A]: An engineered scorpion toxin with high affinity for Kv1.3.

Vm24: A natural scorpion toxin that selectively inhibits Kv1.3.

These compounds share the common feature of targeting the Kv1.3 channel but differ in their origin, structure, and specific modifications that enhance their selectivity and potency.

属性

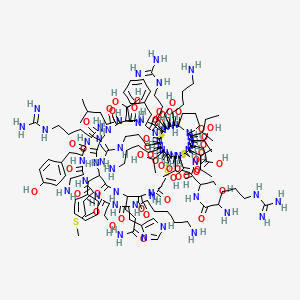

IUPAC Name |

10,51,87-tris(4-aminobutyl)-31-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]-75-(aminomethyl)-93-(3-amino-3-oxopropyl)-60,96-dibenzyl-19,28-di(butan-2-yl)-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,22,39,48-tetrakis(1-hydroxyethyl)-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-4-ylmethyl)-99-methyl-66-(2-methylpropyl)-78-(2-methylsulfanylethyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C166H268N54O48S7/c1-13-81(5)123-156(261)202-107(65-122(232)233)145(250)218-128(87(11)228)160(265)216-124(82(6)14-2)161(266)220-58-31-43-119(220)155(260)196-95(38-22-25-52-168)135(240)205-110(70-222)147(252)191-99(42-30-57-185-166(179)180)136(241)209-117-77-273-272-75-115-152(257)193-97(40-28-55-183-164(175)176)132(237)189-96(39-23-26-53-169)139(244)217-127(86(10)227)159(264)212-113(131(236)186-68-121(231)214-125(84(8)225)158(263)213-118(162(267)268)78-275-274-76-116(153(258)215-123)211-150(255)109(69-221)204-130(235)93(171)36-27-54-182-163(173)174)73-270-271-74-114(208-137(242)100(48-49-120(172)230)194-141(246)103(61-88-32-17-15-18-33-88)197-129(234)83(7)188-157(262)126(85(9)226)219-154(117)259)151(256)192-94(37-21-24-51-167)133(238)201-106(64-91-67-181-79-187-91)144(249)207-111(71-223)148(253)195-101(50-59-269-12)138(243)203-108(66-170)146(251)199-105(63-90-44-46-92(229)47-45-90)142(247)190-98(41-29-56-184-165(177)178)134(239)198-102(60-80(3)4)140(245)206-112(72-224)149(254)200-104(143(248)210-115)62-89-34-19-16-20-35-89/h15-20,32-35,44-47,67,79-87,93-119,123-128,221-229H,13-14,21-31,36-43,48-66,68-78,167-171H2,1-12H3,(H2,172,230)(H,181,187)(H,186,236)(H,188,262)(H,189,237)(H,190,247)(H,191,252)(H,192,256)(H,193,257)(H,194,246)(H,195,253)(H,196,260)(H,197,234)(H,198,239)(H,199,251)(H,200,254)(H,201,238)(H,202,261)(H,203,243)(H,204,235)(H,205,240)(H,206,245)(H,207,249)(H,208,242)(H,209,241)(H,210,248)(H,211,255)(H,212,264)(H,213,263)(H,214,231)(H,215,258)(H,216,265)(H,217,244)(H,218,250)(H,219,259)(H,232,233)(H,267,268)(H4,173,174,182)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWOJTLVNOZSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C166H268N54O48S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220384-25-8 | |

| Record name | 220384-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is ShK-Dap22 and what is its mechanism of action?

A: ShK-Dap22 is a synthetic analog of ShK, a peptide toxin derived from the sea anemone Stichodactyla helianthus. [, ] ShK-Dap22 acts as a potent and selective blocker of the voltage-gated potassium channel Kv1.3, which plays a critical role in the activation of effector memory T cells (TEM cells). [, , ] By blocking Kv1.3, ShK-Dap22 prevents the efflux of potassium ions, leading to membrane depolarization and suppression of TEM cell activation. [, , , ]

Q2: How does the structure of ShK-Dap22 contribute to its selectivity for Kv1.3?

A: The key structural difference between ShK and ShK-Dap22 lies in the substitution of lysine at position 22 with diaminopropionic acid (Dap). [, ] This single amino acid change alters the binding configuration of ShK-Dap22 within the Kv1.3 channel pore. [] While Lys22 in ShK interacts directly with the negatively charged pore, Dap22 in ShK-Dap22 interacts with residues further out in the vestibule region, specifically His404 and Asp386. [] This altered binding mode contributes to the enhanced selectivity of ShK-Dap22 for Kv1.3 over other potassium channels like Kv1.1. [, ]

Q3: What is the therapeutic potential of ShK-Dap22 in autoimmune diseases?

A: Given its selective blockade of Kv1.3, ShK-Dap22 has been investigated as a potential therapeutic agent for T cell-mediated autoimmune diseases. [] Studies in a rat model of multiple sclerosis, adoptive transfer experimental autoimmune encephalomyelitis (AT-EAE), have shown that ShK-Dap22, alone or in combination with the IKCa1 blocker TRAM-34, can prevent and ameliorate disease severity. [] These findings suggest that targeting Kv1.3 with ShK-Dap22 could be a promising strategy for treating multiple sclerosis and other autoimmune disorders. [, ]

Q4: Are there any concerns regarding the safety and potential side effects of ShK-Dap22?

A: While ShK-Dap22 demonstrates therapeutic potential, some studies highlight potential concerns. Research indicates that ShK-Dap22 exhibits a lower affinity for Kv1.3 compared to ShK, requiring higher concentrations for efficacy and potentially increasing the risk of off-target effects. [] Additionally, ShK-Dap22 displays an affinity for heteromultimeric Kv1.1-Kv1.2 channels, present in the brain and peripheral tissues, which could lead to unintended side effects. [] Further research is crucial to fully understand the safety profile and long-term effects of ShK-Dap22 before its use in clinical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1140012.png)